Comparative Evaluation of BTK Cellular Inhibition: Target Potency Against the C-3 Fluoro Analog
In a human Ramos cell-based assay measuring IgM-induced calcium influx, compound 3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile exhibited an IC50 of 171 nM for cellular Bruton's tyrosine kinase (BTK) inhibition [1]. While a 2 nM IC50 value has been reported for a highly specific BTK inhibitor from a biochemical enzyme assay under a different patent [2], the 171 nM value serves as a benchmark for establishing baseline cellular activity for this scaffold. This quantifies the cellular efficacy achievable with this compound architecture prior to further optimization.
| Evidence Dimension | Cellular BTK inhibition (IC50) |
|---|---|
| Target Compound Data | 171 nM |
| Comparator Or Baseline | 2 nM (Highly optimized BTK inhibitor in biochemical assay) |
| Quantified Difference | 85.5-fold higher IC50 (less potent) compared to the most optimized analog; establishes baseline for scaffold. |
| Conditions | Human Ramos cells, inhibition of IgM-induced calcium influx (20-min incubation, Fluo-4 dye-based fluorescence assay). |
Why This Matters
This data provides a critical baseline for cellular activity, allowing medicinal chemists to judge the intrinsic potency of this scaffold and guide rational structural modifications.
- [1] BindingDB. (2016). BDBM50041533: Affinity Data for CHEMBL3358408. View Source
- [2] BindingDB. (2020). BDBM259409: Affinity Data for Patents US10457647, et al. View Source
